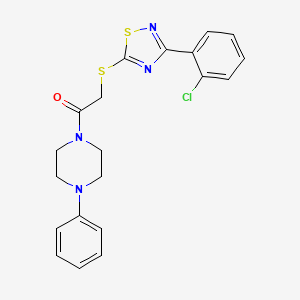

2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4OS2/c21-17-9-5-4-8-16(17)19-22-20(28-23-19)27-14-18(26)25-12-10-24(11-13-25)15-6-2-1-3-7-15/h1-9H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLJDUXLTZMMJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC(=NS3)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with chlorinated aromatic compounds under acidic conditions.

Thioether Formation: The thiadiazole derivative is then reacted with a suitable thiol compound to form the thioether linkage.

Piperazine Derivatization: The final step involves the reaction of the thiadiazole-thioether intermediate with 4-phenylpiperazine under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the thioether bond.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, amines

Substitution: Various substituted aromatic compounds

Scientific Research Applications

Biological Activities

Research indicates that compounds containing thiadiazole structures exhibit a wide range of biological activities:

- Anticancer Activity : The compound has shown promise in targeting various cancer cell lines. Studies utilizing molecular docking techniques suggest that it can effectively bind to proteins involved in cancer proliferation, potentially leading to novel anticancer therapies .

- Antimicrobial Properties : Similar compounds have demonstrated significant antibacterial and antifungal activities. The presence of the thiadiazole moiety is often associated with enhanced antimicrobial efficacy, making this compound a candidate for further exploration in treating resistant bacterial strains .

Case Studies

Several studies have documented the applications and effects of similar compounds:

- Anticancer Evaluation : A study reported that derivatives similar to this compound exhibited significant cytotoxic effects against gastric cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutics .

- Antimicrobial Screening : Compounds synthesized from related thiadiazole derivatives were screened against Gram-positive and Gram-negative bacteria, revealing potent antibacterial activity against multiple strains, including resistant varieties .

- Molecular Docking Studies : Interaction studies using molecular docking have elucidated binding affinities and modes of action for these compounds, providing insights into their mechanisms as potential therapeutic agents .

Mechanism of Action

The mechanism of action of 2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to:

Inhibit Enzymes: It can inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Bind to Receptors: The compound can bind to specific receptors on the surface of cells, modulating their activity and leading to therapeutic effects.

Induce Apoptosis: In cancer cells, it can induce programmed cell death (apoptosis) by activating specific signaling pathways.

Comparison with Similar Compounds

Structural Analogs with Tetrazole Cores

Example Compound: 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone .

- Key Differences :

- Replaces the 1,2,4-thiadiazole with a tetrazole ring.

- Incorporates a sulfonyl group on the piperazine moiety.

- Implications: Tetrazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance pharmacokinetic properties. The sulfonyl group could increase solubility but may alter receptor-binding profiles compared to the non-sulfonylated target compound.

Triazole-Thiadiazole Hybrids with Ethanolic Acid Moieties

Example Compound: Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate .

- Key Differences: Features a triazole-thiadiazole dual heterocyclic system. Substitutes the ethanone group with a carboxylate (sodium salt).

- Research Findings: The carboxylate group enhances water solubility, facilitating interaction with hydrophilic enzyme pockets. Molecular docking studies indicate stronger intermolecular interactions with target enzymes compared to neutral ethanone derivatives .

Fluorophenyl-Triazole Derivatives with Antimicrobial Activity

Example Compound: 1-(4-Fluorophenyl)-2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone .

- Key Differences :

- Replaces the 2-chlorophenyl group with a 4-fluorophenyl moiety.

- Integrates a pyridyl-triazole system.

Data Table: Structural and Functional Comparison

Critical Analysis of Structural Modifications

- Heterocycle Impact :

- Fluorine’s lipophilicity may improve membrane penetration .

- Functional Group Role: Ethanone vs. carboxylate: Neutral ethanone groups may favor blood-brain barrier penetration, whereas ionized carboxylates enhance solubility for systemic applications .

Biological Activity

The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone represents a novel class of thiadiazole-based derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings regarding its biological activity, including anticancer properties and other pharmacological effects.

Chemical Structure

The compound features a thiadiazole ring system linked to a piperazine moiety, which is known for its diverse biological activities. The presence of the chlorophenyl group enhances its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds containing thiadiazole and piperazine structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2 | MCF-7 | 0.28 | Induces cell cycle arrest at G2/M phase |

| 4i | HepG2 | 12.5 | Inhibits MMP2 and VEGFA expression |

Case Study: MCF-7 and HepG2 Cell Lines

In a comparative study involving MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, the compound exhibited a potent growth inhibitory effect. The mechanism was primarily through the induction of apoptosis, as indicated by increased levels of pro-apoptotic markers like Bax and caspase-9, alongside a decrease in anti-apoptotic Bcl-2 levels .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives are noted for their ability to inhibit bacterial and fungal strains effectively.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.62 µg/mL |

| Candida albicans | 15.62 µg/mL |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Pharmacological Profile

In addition to anticancer and antimicrobial activities, preliminary studies indicate that compounds with similar structures may also possess analgesic and anti-inflammatory properties. For example, some derivatives showed significant analgesic effects comparable to standard drugs like diclofenac sodium .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the piperazine moiety significantly affect the biological activity of thiadiazole derivatives. Substituents on the piperazine ring can enhance or diminish cytotoxic effects against specific cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.